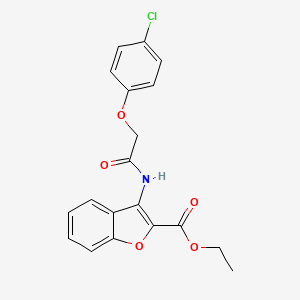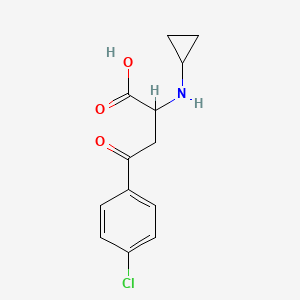
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol, also known as MPM, is a chiral alcohol that has been extensively studied for its potential applications in the fields of pharmaceuticals and agrochemicals. This compound is synthesized through a multi-step process that involves the use of various reagents and catalysts. In
Mechanism of Action
The mechanism of action of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the inflammatory response. It may also work by blocking the production of certain chemicals that are involved in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol has anti-inflammatory and analgesic effects in animal models. It has also been found to have herbicidal and insecticidal effects in plants and insects, respectively. However, further studies are needed to fully understand the biochemical and physiological effects of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol in lab experiments is its relatively simple synthesis method. However, the low overall yield of this process may limit its use in large-scale experiments. Additionally, the potential toxicity of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol may pose a risk to researchers working with this compound.
Future Directions
There are several potential future directions for the study of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol. One area of interest is the development of new synthetic methods that can improve the overall yield of this compound. Another area of interest is the exploration of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol's potential applications in the fields of medicine and agriculture. Finally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol.
Synthesis Methods
The synthesis of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol involves a multi-step process that starts with the reaction of 4-methoxy-2-methylbenzene with propionyl chloride to form 4-methoxy-2-methylpropiophenone. This intermediate is then reduced using sodium borohydride to yield (2S)-2-(4-methoxy-2-methylphenyl)propan-1-ol. The overall yield of this process is around 50%.
Scientific Research Applications
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol has been studied for its potential applications in the fields of pharmaceuticals and agrochemicals. In the pharmaceutical industry, (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a chiral building block for the synthesis of other biologically active compounds. In the agrochemical industry, (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol has been found to have herbicidal and insecticidal properties.
properties
IUPAC Name |
(2S)-2-(4-methoxy-2-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9,12H,7H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANCASBONDVBOO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-cyclopentylpropanamide](/img/structure/B2931467.png)
![(E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2931469.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2931472.png)
![(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]](/img/structure/B2931473.png)


![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)
![(Z)-3,4-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931478.png)
![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2931483.png)